molecular formula C19H36N4O6 B12804567 2-(4,5-Dihydroimidazol-1-yl)ethanol;nonanedioic acid CAS No. 68307-85-7

2-(4,5-Dihydroimidazol-1-yl)ethanol;nonanedioic acid

Cat. No.: B12804567
CAS No.: 68307-85-7
M. Wt: 416.5 g/mol
InChI Key: JKGCJFXOCXYSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroimidazol-1-yl)ethanol typically involves the cyclization of amido-nitriles under mild reaction conditions. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are generally tolerant to a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydroimidazol-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while nucleophilic substitution can introduce various functional groups into the imidazole ring.

Scientific Research Applications

2-(4,5-Dihydroimidazol-1-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The imidazole moiety is a common structural feature in many pharmaceuticals, and this compound may have potential as a drug candidate.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroimidazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and dicarboxylic acids, such as:

    Imidazole: A basic five-membered heterocycle with two nitrogen atoms.

    Histidine: An amino acid containing an imidazole side chain.

    Azelaic Acid: A dicarboxylic acid with a nine-carbon chain, similar to nonanedioic acid.

Uniqueness

The uniqueness of 2-(4,5-Dihydroimidazol-1-yl)ethanol lies in its combination of the imidazole and nonanedioic acid moieties, which imparts unique chemical and biological properties

Properties

CAS No.

68307-85-7

Molecular Formula

C19H36N4O6

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4,5-dihydroimidazol-1-yl)ethanol;nonanedioic acid

InChI

InChI=1S/C9H16O4.2C5H10N2O/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*8-4-3-7-2-1-6-5-7/h1-7H2,(H,10,11)(H,12,13);2*5,8H,1-4H2

InChI Key

JKGCJFXOCXYSEO-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)CCO.C1CN(C=N1)CCO.C(CCCC(=O)O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.